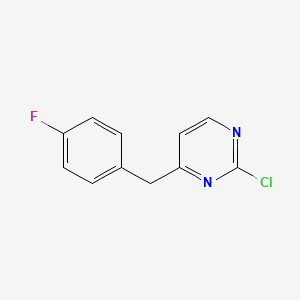
2-Chloro-4-(4-fluorobenzyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-(4-fluorobenzyl)pyrimidine is a useful research compound. Its molecular formula is C11H8ClFN2 and its molecular weight is 222.65. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antitumor and Antiproliferative Activities
- Antitumor Properties : Synthesis of novel pyrimidine derivatives demonstrates significant antitumor activities against various cancer cell lines, highlighting the potential of these compounds in cancer therapy. The specific modifications in the pyrimidine core structure, such as the inclusion of fluorobenzyl groups, have been shown to enhance these activities (Raić-Malić et al., 2000), (Grivsky et al., 1980).
- Antiproliferative Activity : Research on pyrimidine derivatives, including those similar to 2-Chloro-4-(4-fluorobenzyl)pyrimidine, reveals their ability to inhibit the proliferation of various cancer cells, suggesting their potential application in developing new anticancer agents (Liu et al., 2019), (Pudlo et al., 1990).
Antiviral and Antimicrobial Effects
- Antiviral Activity : Pyrimidine derivatives exhibit significant activity against human cytomegalovirus (HCMV), hepatitis B virus (HBV), and herpes simplex virus (HSV), indicating their potential as antiviral agents (Bhattacharya et al., 1995).
- Antibacterial Agents : Synthesis of 2,4-diamino-5-benzylpyrimidines and their analogs, exploring their application as antibacterial agents, showcases the importance of pyrimidine derivatives in addressing bacterial infections. These compounds are analyzed for their activity and modeled for their interaction with bacterial enzymes (Stuart et al., 1983).
Molecular Modeling and Drug Design
- Molecular Docking Studies : Quantum chemical calculations and molecular docking studies of pyrimidine derivatives, including this compound, are utilized to predict their interaction with biological targets, aiding in the design of potential therapeutic agents. These studies provide insights into the molecular basis of the compound's activity and guide the development of more potent derivatives (Gandhi et al., 2016).
Antimalarial Activity
- Antimalarial Screening : Novel pyrido[1,2-a]pyrimidin-4-ones, structurally related to this compound, show moderate antimalarial activity against Plasmodium falciparum, suggesting the potential utility of pyrimidine derivatives in malaria treatment (Mane et al., 2014).
Safety and Hazards
“2-Chloro-4-(4-fluorobenzyl)pyrimidine” is considered hazardous. It has the following hazard statements: H315 - H317 - H319 - H410 . Precautionary statements include P261 - P264 - P273 - P280 - P280 - P391 . It is classified as Aquatic Acute 1 - Aquatic Chronic 1 - Eye Irrit. 2 - Skin Irrit. 2 - Skin Sens. 1 .
Properties
IUPAC Name |
2-chloro-4-[(4-fluorophenyl)methyl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClFN2/c12-11-14-6-5-10(15-11)7-8-1-3-9(13)4-2-8/h1-6H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YENNICMWSFFCQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=NC(=NC=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClFN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3-acetylphenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2549446.png)
![Methyl 2-(6-butyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate](/img/structure/B2549447.png)
![4-chloro-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide](/img/structure/B2549448.png)
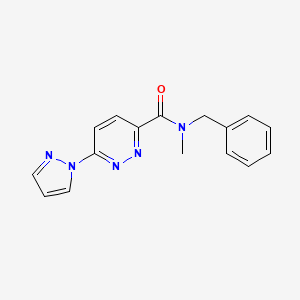
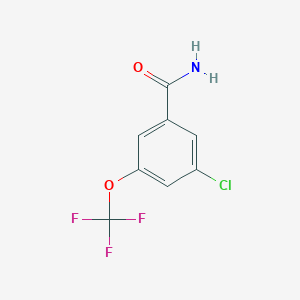
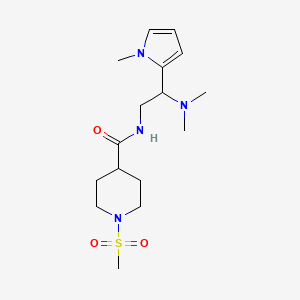
![4-[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2549455.png)
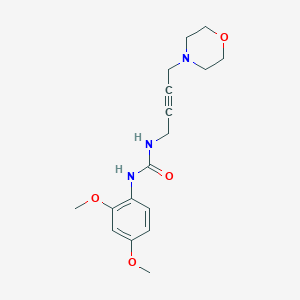
![(Z)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2549458.png)
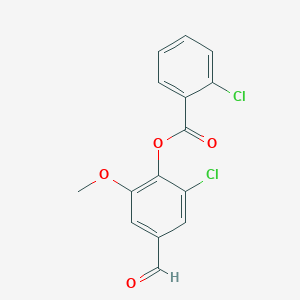
![N-(2,4-dimethylphenyl)-2-(4-(4-fluorobenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide](/img/structure/B2549462.png)
![6-Chloro-4-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-5,7-dimethylchromen-2-one](/img/structure/B2549465.png)
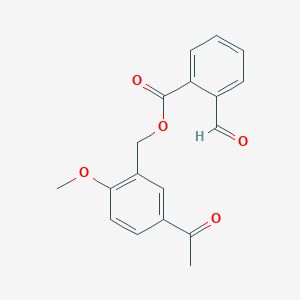
![3-(3-bromo-4-methoxyphenyl)-1-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)propan-1-one](/img/structure/B2549468.png)
